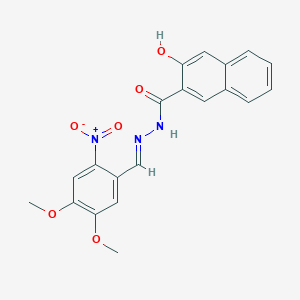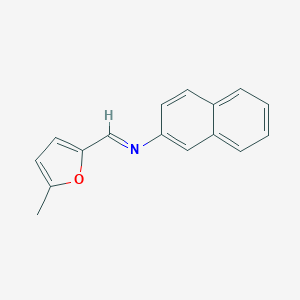
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine is an organic compound with the molecular formula C16H13NO It is characterized by the presence of a naphthyl group and a furan ring, which are connected through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine typically involves the condensation of 5-methyl-2-furaldehyde with 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-methyl-2-furyl)methylene]-N-(2-thienyl)amine
- N-[(5-methyl-2-furyl)methylene]-N-(2-phenyl)amine
- N-[(5-methyl-2-furyl)methylene]-N-(2-pyridyl)amine
Uniqueness
(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine is unique due to the presence of both a naphthyl group and a furan ring, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H13NO |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
1-(5-methylfuran-2-yl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C16H13NO/c1-12-6-9-16(18-12)11-17-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3 |
Clave InChI |
XNEKSTGRHVVNMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C=NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC1=CC=C(O1)C=NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-diphenyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B325561.png)
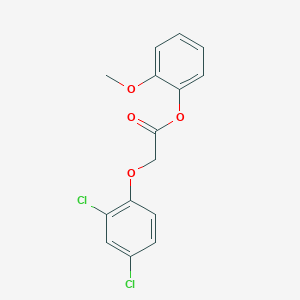
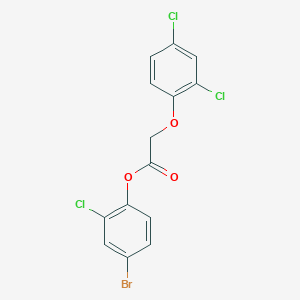
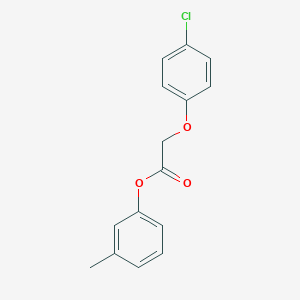
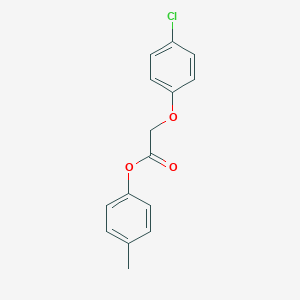
![2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione](/img/structure/B325572.png)
![3-hydroxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]naphthalene-2-carbohydrazide](/img/structure/B325574.png)

![3-hydroxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]naphthalene-2-carbohydrazide](/img/structure/B325576.png)


![3-hydroxy-N'-[(4-methoxy-1-naphthyl)methylene]-2-naphthohydrazide](/img/structure/B325580.png)
